molecular formula C37H25OP B12042617 9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide

9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide

Cat. No.: B12042617
M. Wt: 516.6 g/mol
InChI Key: DJCKLSMZHDXGHG-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide is a compound with a spirobifluorene structure that includes an electron-deficient polar diphenyl-phosphine oxide moiety. This compound is known for its high triplet energy state, making it highly desirable in host materials for efficient host-to-guest energy transfer in organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide typically involves the reaction of 9,9’-spirobi[fluorene] with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure the compound meets industrial standards. The production process is optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .

Mechanism of Action

The mechanism of action of 9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide involves its ability to act as a host material in OLEDs. The compound’s high triplet energy state allows for efficient energy transfer from the host to the guest material, resulting in high luminescence efficiency. The molecular targets and pathways involved include the interaction with the guest material and the subsequent emission of light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its high triplet energy state and efficient energy transfer capabilities make it particularly valuable in the development of high-efficiency OLEDs .

Properties

Molecular Formula

C37H25OP

Molecular Weight

516.6 g/mol

IUPAC Name

2-diphenylphosphoryl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C37H25OP/c38-39(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-32-31-19-9-12-22-35(31)37(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)37/h1-25H

InChI Key

DJCKLSMZHDXGHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

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